molecular formula C6H4ClNO B135284 2-Chloro-3-formylpyridine CAS No. 36404-88-3

2-Chloro-3-formylpyridine

Cat. No. B135284
CAS RN: 36404-88-3
M. Wt: 141.55 g/mol
InChI Key: KHPAGGHFIDLUMB-UHFFFAOYSA-N
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Description

2-Chloro-3-formylpyridine is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chloro group and a formyl group attached to a pyridine ring. This structure makes it a versatile starting material for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-Chloro-3-formylpyridine and its derivatives has been explored through various methods. One approach involves a Vilsmeier-Haack type reaction route, which is a regioselective process used to synthesize 2-Chloro-3-formyl-1,8-naphthyridine, a closely related compound . Another method described the synthesis of 2-chloro-6-trifluoromethylpyridines starting from 2-chloro-6-trichloromethylpyridine, showcasing the versatility of chloro-substituted pyridines as precursors for further functionalization .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-formylpyridine derivatives has been confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For instance, the structure of 2-cholo-3-iodopyridine, a derivative of 2-chloro-3-formylpyridine, was confirmed by 1H NMR and IR, indicating the reliability of these methods in characterizing such compounds .

Chemical Reactions Analysis

2-Chloro-3-formylpyridine undergoes a variety of chemical reactions due to its reactive formyl and chloro groups. It can be used to synthesize a wide range of heteroarylated 2-arylpyridines through successive direct arylation and Suzuki coupling . Nucleophilic substitution reactions of related compounds, such as 2-chloro-3-cyanopyridines, have been shown to replace the chlorine atom with various amines, leading to the formation of 2-aminopyridines and other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-formylpyridine derivatives are influenced by the substituents on the pyridine ring. These properties are crucial for the compound's reactivity and its application in synthesis. For example, the presence of the formyl group allows for further transformations, such as the formation of alkoxy carbonyl derivatives, which can lead to the synthesis of new heterocyclic compounds with potential biological activity . Some of the synthesized derivatives have shown antibacterial activity, highlighting the importance of understanding these properties in the context of drug discovery .

Scientific Research Applications

Synthesis of Metal Complexes

2-Chloro-3-formylpyridine serves as a precursor in the synthesis of various metal complexes. For instance, it has been used in the preparation of copper(II) and zinc(II) complexes with 2-formylpyridine-derived hydrazones. These complexes have been studied for their crystal structures and potential applications in coordination chemistry (Despaigne et al., 2009).

Crystal Structure Analysis

The compound has also been instrumental in the analysis of crystal structures of copper(II) complexes involving 2-formylpyridine substituted thiosemicarbazones, providing insights into the coordination chemistry and structural aspects of these complexes (West et al., 2001).

Biological Activity Studies

Research has explored the biological activities of complexes derived from 2-chloro-3-formylpyridine. For example, studies on the synthesis, structure, and properties of complex compounds of cobalt, nickel, copper, and zinc with 2-formylpyridine semicarbazone have indicated potential anticancer activities, highlighting the importance of this compound in medicinal chemistry (Gulya et al., 2009).

Spectroscopic and Theoretical Investigations

The compound has also been subject to spectroscopic studies and theoretical investigations to understand its conformational stabilities and internal rotations, further contributing to the knowledge base in physical chemistry and materials science (Ruangpornvisuti et al., 2007).

Synthesis of Novel Derivatives

Additionally, 2-chloro-3-formylpyridine has been used in the synthesis of novel benzothiazole pyridine derivatives with potential antifungal and antibacterial activities, demonstrating its utility in the development of new pharmaceutical agents (Jemmezi et al., 2014).

Safety And Hazards

2-Chloro-3-formylpyridine is toxic if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction .

Future Directions

The future directions for 2-Chloro-3-formylpyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPAGGHFIDLUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353269
Record name 2-Chloro-3-formylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-formylpyridine

CAS RN

36404-88-3
Record name 2-Chloro-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

200 ml of a 1.02M hexane solution of diisobutylaluminum hydride were added to a solution of 16.7 g of 2-chloro-3-cyanopyridine in 200 ml of tetrahydrofuran at a temperature of -30° to 20° C. over a period of 30 minutes, after which the resulting mixture was stirred at room temperature for 1 hour. At the end of this time, hydrochloric acid was added to the reaction mixture at 0° C, and then the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium carbonate and with a saturated aqueous solution of sodium chloride, in that order, and then dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate in ratios ranging from 6:1 to 5:1 by volume as the eluent, to give 7.0 g of the title compound having Rf=0.50 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
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16.7 g
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Synthesis routes and methods II

Procedure details

THF (200 mL) in a dry flask under N2 is chilled by placing the flask in a dry-ice/acetone bath at −78° C. Butyllithium (125 mL, 200 mmol) is added drop-wise, followed by the drop-wise addition of iodobenzene (11.19 mL, 100 mmol) in THF (10 mL). The solution is allowed to stir for 30 min at −78° C. Diisopropylamine (0.70 mL, 5 mmol) in THF (3 mL) and 2-chloropyridine (9.46 mL, 100 mmol) in THF (30 mL) are added successively in a drop-wise manner, and the solution is stirred for 1 h at −40° C. Formyl piperidine (11.1 mL, 100 mmol) in THF (25 mL) is added drop-wise, and the solution is stirred for 1 h at −40° C. The reaction is quenched with 40 mL 6N HCl, diluted with 250 mL ether, and a small amount of sodium thiosulfate solution is added to remove the iodine color. The solution is neutralized with saturated NaHCO3, filtered, and extracted with ether (3×150 mL). The combined organic layer is dried over Na2SO4, filtered, and concentrated in vacuo. The crude material is chromatographed over 600 g slurry-packed silica, eluting with 20% EtOAc/hexane to afford 2-chloronicotinaldehyde (C90) as a pale orange solid (54% yield). MS (EI) for C6H4ClNO, m/z: 141 (M)+.
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125 mL
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200 mL
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11.19 mL
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10 mL
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0.7 mL
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9.46 mL
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3 mL
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30 mL
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11.1 mL
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25 mL
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Synthesis routes and methods III

Procedure details

To a solution of diisopropyl amine (110 mL, 780 mmol) in THF (500 mL) was added a 2.5 M hexanes solution of n-BuLi (300 mL, 750 mmol) at −40° C. After 5 min, the reaction mixture was cooled to −95° C. then DMPU (15 mL) and 2-chloropyridine (50 mL, 532 mmol) were successively added. The resulting mixture was then warmed and stirred at −78° C. for 4 h. After this time, the yellow suspension was cooled again to −95° C. before DMF (70 mL) was added. The final reaction mixture was warmed to −78° C. and stirred at that temperature for 1.5 h. The reaction mixture was poured into cold aqueous HCl (3N, 800 mL) and stirred for 5 min. Aqueous concentrated NH4OH was added to adjust pH to 7.5. The aqueous layer was extracted three times with EtOAc. The combined organic layer was washed with aqueous NH4Cl and brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude material was further purified by a pad of silica gel by eluting with a gradient from 100% hexanes to 100% EtOAc and the product was crystallized in cold hexanes to yield the title compound as a pale yellow solid.
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110 mL
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300 mL
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500 mL
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hexanes
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800 mL
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70 mL
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50 mL
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15 mL
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Synthesis routes and methods IV

Procedure details

Form a solution of lithium diisopropylamide by the adding n-butyl lithium (37.5 mL, 0.06 mol, 1.6 M in hexanes) to diisopropylamine (8.39 mL, 0.06 mol) in tetrahydrofuran (200 mL) at −10 to −20° C. under a nitrogen atmosphere. After stirring for 20 min., cool the mixture to −70° C. and add 2-chloropyridine (4.96 mL, 0.05 mol) dropwise via syringe and stir the mixture for 1 hour at this temperature. Add N,N-dimethylformamide (7.73 mL, 0.10 mol) dropwise via syringe and stir for 1 hour near −70° C. after which time remove the cooling bath and add a solution of aqueous 5N hydrochloric acid/tetrahydrofuran (5 ml125 mL) in a dropwise manner. Add water (200 mL) and warm the mixture to −10° C. Extract with ethyl acetate. Dry the combined extracts over sodium sulfate and concentrate in vacuo. Elute the resulting residue over silica gel using 10% ethyl acetate/hexanes allowing for isolation of the desired aldehyde (2.86 g, 40%) as a solid. MS(EI): (M)+ 140.2, 141.3, 143.3 m/z.
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8.39 mL
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4.96 mL
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7.73 mL
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200 mL
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